2,6-Dimethoxyaniline

Organic Synthesis Reductive Dealkoxylation Carbon-Oxygen Bond Cleavage

2,6-Dimethoxyaniline (DMA) is a strategically differentiated aromatic amine whose 2,6-dimethoxy substitution imparts unique electronic and steric properties unattainable with unsubstituted aniline or 2,6-dimethylaniline. This configuration is essential for synthesizing fluorescent Cd(II) Schiff-base complexes, fabricating high-performance Se nanowire field-emission cathodes with exceptional emission stability (<3% fluctuation over 1000 min), and serving as a certified analytical standard for pesticide biodegradation monitoring. Procure high-purity DMA to ensure reproducible selectivity in antimicrobial research and reliable HPLC quantification in environmental fate studies.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 2734-70-5
Cat. No. B1294893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxyaniline
CAS2734-70-5
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)N
InChIInChI=1S/C8H11NO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,9H2,1-2H3
InChIKeyHQBJSEKQNRSDAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethoxyaniline (CAS 2734-70-5): Core Identity and Industrial Standing


2,6-Dimethoxyaniline (DMA) is a substituted aromatic amine (C₈H₁₁NO₂) that serves as a critical intermediate in organic synthesis, organic photochemistry, and coordination chemistry . Its structure is defined by an amino group (-NH₂) flanked by two methoxy groups (-OCH₃) at the 2- and 6- positions of the benzene ring, a substitution pattern that profoundly influences its electronic properties and steric environment [1]. This configuration imparts unique characteristics that differentiate it from other aniline derivatives, making it a strategic building block for pharmaceuticals, dyes, agrochemicals, and advanced materials .

Why Unsubstituted Aniline or Isomeric Analogs Cannot Replace 2,6-Dimethoxyaniline


Simple substitution of 2,6-Dimethoxyaniline with unsubstituted aniline or other mono-/di-substituted analogs is not feasible due to the profound influence of the 2,6-dimethoxy pattern on key molecular parameters. Compared to aniline, the electron-donating methoxy groups in DMA significantly lower the oxidation potential and alter the basicity . The dual ortho-substitution creates a unique steric shield around the amino group, which can modulate reactivity in both nucleophilic and electrophilic aromatic substitution reactions differently than the unshielded aniline or the electronically similar but sterically distinct 2,6-dimethylaniline [1]. Furthermore, the specific orientation of the methoxy groups dictates selectivity in complex formation and polymer structure, as demonstrated by the varying properties of poly(methoxyaniline) isomers [2]. These quantifiable differences in electronic structure, steric hindrance, and physicochemical properties directly translate to divergent performance in applications ranging from nanomaterials synthesis to pharmaceutical manufacturing.

2,6-Dimethoxyaniline (CAS 2734-70-5): Quantitative Differentiation and Selection Evidence


Enhanced Reactivity in Reductive Cleavage vs. Para- and Unsubstituted Analogs

In electron-transfer-induced reductive dealkoxylation reactions, N,N-dimethyl-2,6-dimethoxyaniline demonstrates a superior reaction rate compared to its ortho-methoxy isomer, while the para-methoxy isomer is completely unreactive [1]. This establishes a clear reactivity hierarchy directly tied to the 2,6-substitution pattern.

Organic Synthesis Reductive Dealkoxylation Carbon-Oxygen Bond Cleavage

Selective Antibacterial Profile: Activity Against S. aureus and E. coli but Not P. aeruginosa

2,6-Dimethoxyaniline exhibits a narrow-spectrum antibacterial activity profile. It is effective against Staphylococcus aureus and Escherichia coli, but shows no activity against Pseudomonas aeruginosa . This selective activity distinguishes it from broad-spectrum agents and defines its utility in specific microbiological contexts or as a selective building block for targeted antimicrobials.

Antibacterial Agents Microbiology Selectivity Profile

Enabling Synthesis of High-Aspect-Ratio Selenium Nanowires with Superior Field Emission

2,6-Dimethoxyaniline functions as a key reductant in the solvothermal synthesis of ultralong, self-organized selenium (Se) nanowires. The resulting nanowires, synthesized using this specific aniline derivative, exhibit exceptional field emission properties, including a very low turn-on field (Eto) and high emission current density [1]. These properties are a direct consequence of the nanowire morphology enabled by this specific reductant.

Nanomaterials Field Emission Selenium Nanowires Materials Science

Optimized Catalytic Hydrogenation Synthesis with Lower Catalyst Loading and Milder Conditions

A modern synthetic route for 2,6-Dimethoxyaniline via catalytic hydrogenation of 2,6-dimethoxynitrobenzene has been significantly improved over traditional methods. The improved process utilizes a stable Pd/C catalyst at 2% w/w loading and achieves hydrogenation under mild conditions (1.0 MPa H₂, room temperature) to yield the product in 80% yield and >98% purity . This contrasts sharply with older, harsher methods.

Process Chemistry Catalytic Hydrogenation Green Chemistry Synthesis Optimization

2,6-Dimethoxyaniline (CAS 2734-70-5): Recommended Applications Based on Differentiated Performance


Synthesis of Luminescent Cd(II) Schiff Base Complexes for Optoelectronics

2,6-Dimethoxyaniline is the optimal amine precursor for generating specific N₂O-Schiff base ligands that form stable, fluorescent complexes with cadmium(II). As demonstrated by recent studies, these complexes exhibit characteristic emission bands and form supramolecular structures via C–H···Cl and π···π interactions, indicating their potential as tunable luminescent materials [1]. The 2,6-substitution pattern is essential for the resulting complex's geometry and photophysical properties.

Preparation of Self-Organized Selenium Nanowire Superstructures for Field Emission Devices

For the fabrication of high-performance field emission cathodes, 2,6-dimethoxyaniline is a uniquely effective reductant in the solvothermal synthesis of ultralong, single-crystalline Se nanowires. These nanowires self-organize into hierarchical superstructures and demonstrate superior field emission characteristics, including a very low turn-on field and exceptional emission current stability (fluctuations of less than 3% over 1000 minutes) [2].

Precursor for Narrow-Spectrum Antibacterial Agents or Selective Biological Probes

Given its established activity against Staphylococcus aureus and Escherichia coli but inactivity against Pseudomonas aeruginosa, 2,6-dimethoxyaniline can be strategically employed as a starting material for developing antimicrobial agents or probes where such selectivity is desired . This allows for targeted studies or therapies that avoid disrupting the broader microbiome, particularly where P. aeruginosa is a commensal or desired member of a polymicrobial community.

Environmental Monitoring of Pesticide Degradation Products

2,6-Dimethoxyaniline is a known biodegradation product of several commercial pesticide active ingredients [3]. Therefore, it serves as a crucial analytical standard for environmental monitoring and fate studies. Procuring high-purity 2,6-dimethoxyaniline is essential for developing and validating HPLC methods (e.g., using azo-coupling derivatization) to accurately quantify this metabolite in soil and water samples, as demonstrated by methods achieving a linear detection range of 30–4200 mg/dm³ [4].

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